molecular formula C18H17N3O4 B11146406 Methyl 3-{[(3-methyl-6-phenylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}propanoate

Methyl 3-{[(3-methyl-6-phenylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}propanoate

Cat. No.: B11146406
M. Wt: 339.3 g/mol
InChI Key: MOQMHXPZTJJUPE-UHFFFAOYSA-N
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Description

Methyl 3-{[(3-methyl-6-phenylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}propanoate is a complex organic compound that belongs to the class of isoxazolo[5,4-b]pyridines. This compound is characterized by its unique structure, which includes a methyl ester group, a phenyl group, and an isoxazole ring fused to a pyridine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[(3-methyl-6-phenylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.

    Formation of the Pyridine Ring: The pyridine ring can be constructed via a condensation reaction between a suitable aldehyde and an amine.

    Coupling of the Isoxazole and Pyridine Rings: The isoxazole and pyridine rings are then coupled together through a palladium-catalyzed cross-coupling reaction.

    Introduction of the Methyl Ester Group: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a strong acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated synthesis platforms to increase efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(3-methyl-6-phenylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Methyl 3-{[(3-methyl-6-phenylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}propanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential use in drug design, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of Methyl 3-{[(3-methyl-6-phenylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Methyl 3-{[(3-methyl-6-phenylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}propanoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C18H17N3O4

Molecular Weight

339.3 g/mol

IUPAC Name

methyl 3-[(3-methyl-6-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carbonyl)amino]propanoate

InChI

InChI=1S/C18H17N3O4/c1-11-16-13(17(23)19-9-8-15(22)24-2)10-14(20-18(16)25-21-11)12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3,(H,19,23)

InChI Key

MOQMHXPZTJJUPE-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NCCC(=O)OC

Origin of Product

United States

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